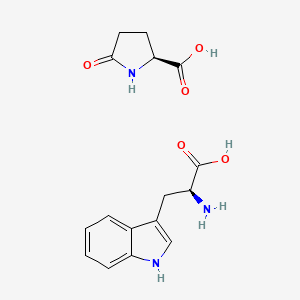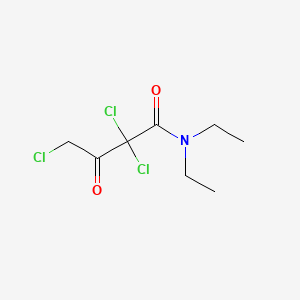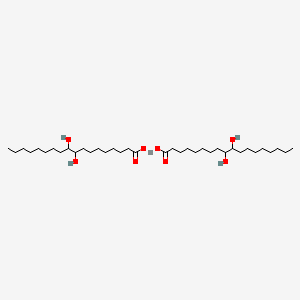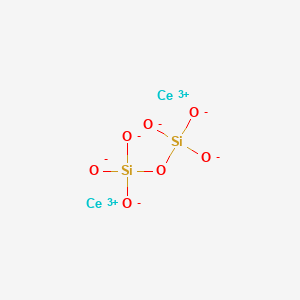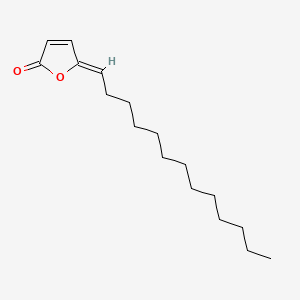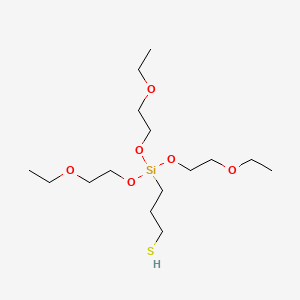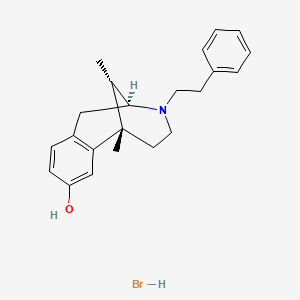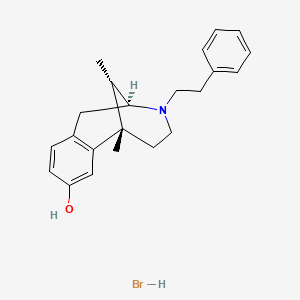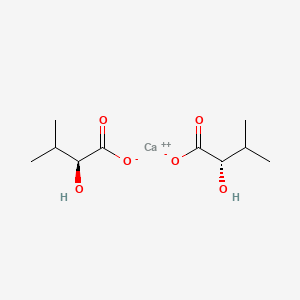
1-Vinylhexyl hexanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Vinylhexyl hexanoate is an organic compound classified as an ester. Esters are known for their pleasant odors and are often used in fragrances and flavorings. This compound is formed by the esterification of hexanoic acid and 1-vinylhexanol. It has a molecular formula of C14H26O2 and is used in various industrial and research applications .
准备方法
Synthetic Routes and Reaction Conditions
1-Vinylhexyl hexanoate is synthesized through the esterification reaction between hexanoic acid and 1-vinylhexanol. The reaction typically requires an acid catalyst, such as concentrated sulfuric acid, to proceed efficiently. The general reaction is as follows:
Hexanoic Acid+1-Vinylhexanol→1-Vinylhexyl hexanoate+Water
The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the ester product .
Industrial Production Methods
In industrial settings, the production of this compound involves similar esterification processes but on a larger scale. The use of continuous reactors and efficient separation techniques, such as distillation, ensures high yield and purity of the product. Catalysts like sulfuric acid or p-toluenesulfonic acid are commonly used to accelerate the reaction .
化学反应分析
Types of Reactions
1-Vinylhexyl hexanoate can undergo various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, the ester can be hydrolyzed back to hexanoic acid and 1-vinylhexanol.
Oxidation: The vinyl group in the compound can be oxidized to form corresponding epoxides or diols.
Reduction: The ester group can be reduced to form alcohols using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Oxidizing agents like potassium permanganate or osmium tetroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Hydrolysis: Hexanoic acid and 1-vinylhexanol.
Oxidation: Epoxides or diols.
Reduction: Alcohols.
科学研究应用
1-Vinylhexyl hexanoate has several applications in scientific research:
Chemistry: Used as a reactant in organic synthesis and as a solvent in various chemical reactions.
Biology: Employed in the study of ester hydrolysis and enzyme-catalyzed reactions.
Medicine: Investigated for its potential use in drug delivery systems due to its ester linkage, which can be hydrolyzed under physiological conditions.
Industry: Utilized in the production of fragrances, flavorings, and as a plasticizer in polymer manufacturing.
作用机制
The mechanism of action of 1-vinylhexyl hexanoate primarily involves its ester linkage. In biological systems, esterases can hydrolyze the ester bond, releasing hexanoic acid and 1-vinylhexanol. These products can then participate in various metabolic pathways. The vinyl group can also undergo polymerization reactions, making the compound useful in polymer chemistry .
相似化合物的比较
Similar Compounds
Ethyl hexanoate: Another ester with a similar structure but with an ethyl group instead of a vinyl group.
Hexyl hexanoate: Similar ester but with a hexyl group instead of a vinyl group.
Vinyl acetate: Contains a vinyl group but with an acetate ester linkage.
Uniqueness
1-Vinylhexyl hexanoate is unique due to its vinyl group, which imparts distinct reactivity compared to other esters. The presence of the vinyl group allows for additional reactions, such as polymerization, making it versatile in various applications .
属性
CAS 编号 |
94021-39-3 |
|---|---|
分子式 |
C14H26O2 |
分子量 |
226.35 g/mol |
IUPAC 名称 |
oct-1-en-3-yl hexanoate |
InChI |
InChI=1S/C14H26O2/c1-4-7-9-11-13(6-3)16-14(15)12-10-8-5-2/h6,13H,3-5,7-12H2,1-2H3 |
InChI 键 |
NZGQZMCGLBFVDE-UHFFFAOYSA-N |
规范 SMILES |
CCCCCC(C=C)OC(=O)CCCCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


